N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide
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Overview
Description
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide typically involves the construction of the pyrrolidine ring followed by functionalization. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure, which allows for better interaction with biological macromolecules . The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: This compound also features a pyrrolidine ring but differs in its functional groups, leading to different chemical and biological properties.
Pyrrolidine-2,5-dione: Another similar compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-9(14)12-8-6-10(15)13(7-8)11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACMNIFMIIQIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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